molecular formula C16H23N3O2 B15051319 tert-Butyl 6-(1-aminocyclopropyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate

tert-Butyl 6-(1-aminocyclopropyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate

Cat. No.: B15051319
M. Wt: 289.37 g/mol
InChI Key: QYEADYFWKQABAO-UHFFFAOYSA-N
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Description

tert-Butyl 6-(1-aminocyclopropyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate is an organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a tert-butyl ester group, an aminocyclopropyl moiety, and a dihydronaphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-(1-aminocyclopropyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate typically involves multiple steps. One common method starts with the preparation of the aminocyclopropyl intermediate, which is then coupled with the naphthyridine core. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and reagents like di-tert-butyl dicarbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-(1-aminocyclopropyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield naphthyridine oxides, while reduction could produce dihydronaphthyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 6-(1-aminocyclopropyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific pathways or diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the manufacture of polymers and advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 6-(1-aminocyclopropyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl 6-(1-aminocyclopropyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate include other naphthyridine derivatives and compounds with aminocyclopropyl groups. Examples include:

Uniqueness

What sets this compound apart is its specific combination of functional groups and structural features. This unique combination allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

tert-butyl 6-(1-aminocyclopropyl)-3,4-dihydro-2H-1,5-naphthyridine-1-carboxylate

InChI

InChI=1S/C16H23N3O2/c1-15(2,3)21-14(20)19-10-4-5-11-12(19)6-7-13(18-11)16(17)8-9-16/h6-7H,4-5,8-10,17H2,1-3H3

InChI Key

QYEADYFWKQABAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=N2)C3(CC3)N

Origin of Product

United States

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